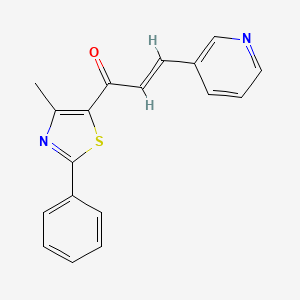![molecular formula C14H16N2O6 B7853338 dimethyl (2E)-2-[(4-methoxyphenyl)hydrazinylidene]-3-oxopentanedioate](/img/structure/B7853338.png)
dimethyl (2E)-2-[(4-methoxyphenyl)hydrazinylidene]-3-oxopentanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
dimethyl (2E)-2-[(4-methoxyphenyl)hydrazinylidene]-3-oxopentanedioate, also known as a cyclodextrin derivative, is a compound that has garnered significant interest in various scientific fields. Cyclodextrins are cyclic oligosaccharides composed of glucose units linked by α-1,4-glycosidic bonds. They are known for their ability to form inclusion complexes with a wide range of guest molecules, making them valuable in numerous applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of cyclodextrin derivatives, including dimethyl (2E)-2-[(4-methoxyphenyl)hydrazinylidene]-3-oxopentanedioate, typically involves the modification of natural cyclodextrins. One common method is the reaction of cyclodextrins with various reagents to introduce functional groups. For example, the reaction of cyclodextrins with epoxides or halogenated compounds can yield derivatives with different substituents .
Industrial Production Methods
Industrial production of cyclodextrin derivatives often involves large-scale synthesis using optimized reaction conditions. These methods may include the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity. The process is designed to be efficient and cost-effective, ensuring the availability of these derivatives for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclodextrin derivatives, including dimethyl (2E)-2-[(4-methoxyphenyl)hydrazinylidene]-3-oxopentanedioate, can undergo various chemical reactions such as:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of cyclodextrin derivatives can yield carboxylated or hydroxylated products, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups.
Wissenschaftliche Forschungsanwendungen
Cyclodextrin derivatives, including dimethyl (2E)-2-[(4-methoxyphenyl)hydrazinylidene]-3-oxopentanedioate, have a wide range of scientific research applications:
Chemistry: Used as molecular carriers to enhance the solubility and stability of guest molecules.
Biology: Employed in drug delivery systems to improve the bioavailability of pharmaceuticals.
Medicine: Utilized in the formulation of therapeutic agents and diagnostic tools.
Wirkmechanismus
The mechanism of action of cyclodextrin derivatives involves the formation of inclusion complexes with guest molecules. This process is driven by hydrophobic interactions between the guest molecule and the hydrophobic cavity of the cyclodextrin. The inclusion complex can enhance the solubility, stability, and bioavailability of the guest molecule. Molecular targets and pathways involved in this process include the interaction with cell membranes and transport proteins, facilitating the delivery of the guest molecule to its intended site of action .
Vergleich Mit ähnlichen Verbindungen
Cyclodextrin derivatives can be compared with other similar compounds such as:
Natural Cyclodextrins: Unmodified cyclodextrins that have limited solubility and stability.
Modified Cyclodextrins: Cyclodextrins with various functional groups that enhance their properties.
Other Oligosaccharides: Compounds like maltodextrins and dextrins that have different structural and functional characteristics.
The uniqueness of dimethyl (2E)-2-[(4-methoxyphenyl)hydrazinylidene]-3-oxopentanedioate lies in its specific modifications that provide enhanced solubility, stability, and inclusion capacity compared to natural and other modified cyclodextrins .
Eigenschaften
IUPAC Name |
dimethyl (2E)-2-[(4-methoxyphenyl)hydrazinylidene]-3-oxopentanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O6/c1-20-10-6-4-9(5-7-10)15-16-13(14(19)22-3)11(17)8-12(18)21-2/h4-7,15H,8H2,1-3H3/b16-13+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXKNYISYDAOFZ-DTQAZKPQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NN=C(C(=O)CC(=O)OC)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N/N=C(\C(=O)CC(=O)OC)/C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(methoxymethyl)-4-[(pyridin-2-ylmethylamino)methylidene]-1H-pyrazol-5-one](/img/structure/B7853256.png)
![3-(methoxymethyl)-4-[(pyridin-3-ylmethylamino)methylidene]-1H-pyrazol-5-one](/img/structure/B7853268.png)

![4-[(4-nitroanilino)methylidene]-1H-pyrazol-5-one](/img/structure/B7853282.png)
![(2E)-3-(dimethylamino)-1-(2-{methyl[4-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)prop-2-en-1-one](/img/structure/B7853284.png)

![methyl 3-{[tert-butyl(dimethyl)silyl]oxy}-2-(tetrahydro-2H-pyran-2-yloxy)propanoate](/img/structure/B7853298.png)
![2-(bromomethyl)-3,6-dihydro-2H-imidazo[1,2-c]quinazolin-5-one](/img/structure/B7853306.png)
![3-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-hydroxybenzene-1-carboximidamide](/img/structure/B7853310.png)
![6-[(4-chlorophenyl)sulfanylmethyl]-2-methyl-1H-pyrimidin-4-one](/img/structure/B7853331.png)
![(7-Oxo-5,6-dihydrocyclopenta[f][1,3]benzodioxol-5-yl)azanium;chloride](/img/structure/B7853333.png)
![ethyl 2-acetylimino-2-[2-(2,5-dichlorophenyl)hydrazinyl]acetate](/img/structure/B7853345.png)
![[1-(4-Chlorophenyl)-2-methoxy-2-oxoethyl]azanium;chloride](/img/structure/B7853347.png)
![[(E)-3-ethoxy-1-(4-methylanilino)-3-oxoprop-1-enyl]azanium;chloride](/img/structure/B7853358.png)
